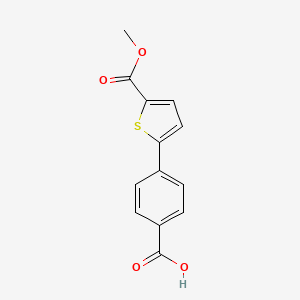

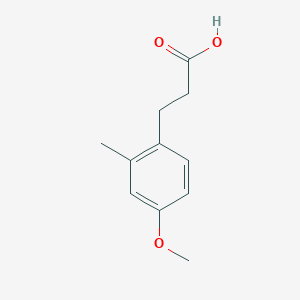

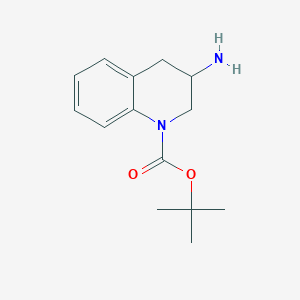

4-(5-methoxycarbonylthiophen-2-yl)benzoic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-(5-methoxycarbonylthiophen-2-yl)benzoic acid is a chemical that is likely to be of interest due to its potential use in various chemical reactions and possibly in the synthesis of pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their chemical behaviors, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related benzoic acid derivatives often involves multi-step reactions with careful control of conditions to achieve the desired product. For instance, the synthesis of 4-amino-2-methoxy-5-ethylthio benzoic acid, a related compound, was achieved using 4-amino salicylic acid as a starting material and involved methylation, thiocyanation, hydrolysis, and ethylation reactions, with a total yield of 65% . Similarly, the synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, another related compound, was performed in six steps starting from dimethyl terephthalate, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These examples suggest that the synthesis of 4-(5-methoxycarbonylthiophen-2-yl)benzoic acid would also require a multi-step approach, potentially involving similar reactions.

Molecular Structure Analysis

The molecular structure and geometry of benzoic acid derivatives can be determined using various spectroscopic techniques and computational methods. For example, the structures of some azo-benzoic acids were confirmed using NMR, UV-VIS, and IR spectroscopy, and their molecular structures were optimized using density functional theory . The molecular structure of 3,5-bis[(pyridin-4-yl)methoxy]benzoic acid was elucidated using single-crystal X-ray diffraction, revealing a nearly planar benzoic acid unit . These techniques could be applied to determine the molecular structure of 4-(5-methoxycarbonylthiophen-2-yl)benzoic acid.

Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions. The Mitsunobu reaction, for example, was performed using 4-(diphenylphosphino)benzoic acid as a bifunctional reagent, resulting in the inversion of a secondary alcohol to give an ester . The oxidation of 1,4-bis(5-ferrocenyl-3-methoxythiophene-2-yl)benzene, a compound with a similar methoxythiophene structure, was studied to understand the oxidation process and the oxidized states . These studies indicate that 4-(5-methoxycarbonylthiophen-2-yl)benzoic acid could also undergo various chemical transformations, potentially including oxidation and esterification reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be influenced by their molecular structure. The UV-VIS absorption spectra of azo-benzoic acids were measured in different solvents, and the extent of acid-base dissociation and azo-hydrazone tautomerism was found to be dependent on solvent composition and pH . The electrochemical properties of a related compound were investigated through electrochemical measurements and absorption spectroscopy . These studies suggest that the physical and chemical properties of 4-(5-methoxycarbonylthiophen-2-yl)benzoic acid, such as solubility, acidity, and spectral characteristics, would need to be characterized under various conditions to fully understand its behavior.

科学的研究の応用

Toxicological Assessment

Research by Gorokhova et al. (2020) on the toxicity of benzoic acid derivatives in rats revealed the potential toxicological impacts of such compounds. They examined derivatives like 4-chlorobenzoic and 4-methoxybenzoic acids, assessing their effects on liver, kidney, and other organs, which could be relevant for understanding the safety profile of related compounds (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).

Photophysical Properties

Kim et al. (2021) explored the synthesis and photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, which shares structural similarities with the compound . Their findings on the electron-donating and withdrawing effects on luminescence could provide a foundation for understanding how different substituents on the benzoic acid backbone influence photophysical behavior, potentially guiding the development of new materials or probes (Kim, Cho, Kim, Kwon, Kang, Sohn, & Kim, 2021).

Synthesis and Industrial Applications

Zhang et al. (2022) detailed the industrial-scale synthesis of a key intermediate for SGLT2 inhibitors, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, showcasing the relevance of such compounds in pharmaceutical manufacturing. This highlights the potential for benzoic acid derivatives, including the compound of interest, in drug synthesis and other industrial applications (Zhang, Ma, Shan, Zhang, Li, & Liu, 2022).

Antimicrobial Activity

El-Meguid (2014) investigated the antimicrobial activity of benzoimidazole derivatives attached to benzoic acid moieties. While not directly related to "4-(5-methoxycarbonylthiophen-2-yl)benzoic Acid," this research underscores the potential for such compounds in developing new antimicrobial agents, suggesting avenues for further exploration in antimicrobial and medicinal chemistry applications (El-Meguid, 2014).

特性

IUPAC Name |

4-(5-methoxycarbonylthiophen-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4S/c1-17-13(16)11-7-6-10(18-11)8-2-4-9(5-3-8)12(14)15/h2-7H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIYURZHOBARCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408289 |

Source

|

| Record name | 4-(5-methoxycarbonylthiophen-2-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

597565-50-9 |

Source

|

| Record name | 4-(5-methoxycarbonylthiophen-2-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-[4-(tert-butyl)phenyl]-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1308689.png)

![(E)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1308693.png)

![2-[1-Cyano-2-(4-methylphenyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1308698.png)

![1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid](/img/structure/B1308711.png)

![(Z)-3-(3-bromo-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1308712.png)

![5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1308727.png)